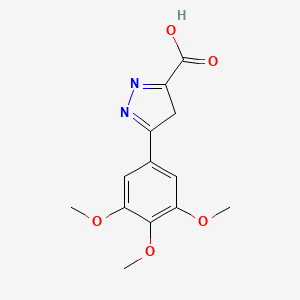

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid

Description

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-18-10-4-7(5-11(19-2)12(10)20-3)8-6-9(13(16)17)15-14-8/h4-5H,6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSUUZNWKCWBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378076 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-28-7 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substitution reagents: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to bind to specific sites on proteins, inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective in treating diseases like cancer .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Solubility and Stability

- This compound : Moderate aqueous solubility due to the carboxylic acid group, though less than phosphate prodrugs like combretastatin A-4 derivatives .

- Combretastatin A-4 sodium phosphate (1n) : High solubility (≥50 mg/mL in water) but requires hydrolysis to release the active compound .

- 5-(3-Chloro-4-cyclohexylphenyl)-1H-pyrazole analog : Low solubility due to hydrophobic cyclohexyl and chloro groups, limiting bioavailability .

Structural and Crystallographic Insights

- The trimethoxyphenyl group in the target compound likely adopts a planar conformation, optimizing π-π stacking with biological targets.

- Carboxylic acid groups in pyrazoles (e.g., 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid) stabilize crystal packing via hydrogen bonds, a feature critical for solid-state stability .

Biological Activity

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid (CAS No. 904815-28-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and related case studies.

- Molecular Formula: C13H14N2O5

- Molecular Weight: 278.26 g/mol

- Density: 1.32 g/cm³

- Boiling Point: 516.7ºC at 760 mmHg

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects, which can be summarized as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 26 | Induction of apoptosis and cell cycle arrest |

| HeLa | 49.85 | Inhibition of proliferation |

| MCF-7 | 0.39 | Aurora-A kinase inhibition |

| HCT116 | 0.46 | Induction of apoptosis |

These findings indicate that the compound has a broad spectrum of activity against different cancer types, making it a promising candidate for further development.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction: The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It interrupts the cell cycle at various phases, particularly at the G1/S transition, thereby preventing cancer cell proliferation.

- Kinase Inhibition: It exhibits inhibitory effects on specific kinases such as Aurora-A, which are critical for cell division and survival in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to or including this compound:

- Wei et al. (2022) reported that derivatives of pyrazole showed promising anticancer results against multiple cell lines including HeLa and A549 with IC50 values ranging from 26 µM to 49.85 µM .

- Zheng et al. (2023) developed new pyrazole derivatives that demonstrated significant cytotoxicity against MCF7 and HCT116 cell lines with IC50 values as low as 0.39 µM .

- Kumar et al. (2024) synthesized various pyrazole analogues that exhibited potent anticancer activities across different cancer types, reinforcing the therapeutic potential of this chemical scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. For example, pyrazole rings are formed via [3+2] cycloaddition, followed by functionalization of the trimethoxyphenyl group. Key intermediates are characterized using NMR, , and HR-MS to confirm regiochemistry and purity .

- Critical Parameters : Reaction temperature, solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of reagents influence yield. Low yields (e.g., 9–11% in some derivatives) may require iterative optimization .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : High-resolution mass spectrometry (HR-MS) confirms molecular weight within 5 ppm error. NMR integrates proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for trimethoxyphenyl groups), while identifies carbonyl carbons (~170 ppm) and methoxy carbons (~56 ppm). IR spectroscopy verifies carboxylic acid O-H stretches (~2500–3300 cm) .

Q. What are the primary biological targets associated with this compound?

- Methodology : Computational docking (e.g., AutoDock Vina) identifies potential targets like tubulin (due to structural similarity to Combretastatin A-4 derivatives) or kinases. In vitro assays (e.g., MTT cytotoxicity) screen against cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to reference compounds .

Advanced Research Questions

Q. How can structural modifications of the pyrazole core enhance bioactivity or selectivity?

- Methodology : Introduce substituents at the 1- and 4-positions of the pyrazole ring (e.g., chloro, methyl, or trifluoromethyl groups) to modulate electron density and steric effects. For example, 5-(3,4,5-trimethoxyphenyl)-1-(4-chlorophenyl)-4-methyl derivatives show improved cytotoxicity (IC < 1 µM) due to enhanced hydrophobic interactions with tubulin .

- Validation : SAR studies correlate substituent effects with activity using regression models (e.g., CoMFA/CoMSIA) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate assays (e.g., compare enzymatic inhibition vs. cellular proliferation data). For instance, discrepancies in IC values may arise from differences in cell permeability or off-target effects. Use orthogonal methods like SPR (surface plasmon resonance) to confirm direct target binding .

Q. How are stereochemical configurations analyzed for derivatives with chiral centers?

- Methodology : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 294 K) resolves absolute configurations. For example, diastereomers of isoxazolidine derivatives show distinct melting points (104–105°C vs. 131–132°C) and NOESY correlations . Quantum chemical calculations (B3LYP/6-31G(d)) predict relative stability of stereoisomers .

Q. What advanced techniques optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodology : Prodrug strategies (e.g., esterification of the carboxylic acid) improve logP values. In vivo studies in rodent models assess oral bioavailability via LC-MS/MS plasma analysis. For hydroxamic acid derivatives, chelation with metal ions enhances tissue penetration .

Q. How can computational modeling predict off-target interactions or toxicity?

- Methodology : Use SwissADME or ProTox-II to predict ADMET profiles. Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.